5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC15831097
Molecular Formula: C15H11Cl2N3O2
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Cl2N3O2 |
|---|---|
| Molecular Weight | 336.2 g/mol |
| IUPAC Name | 5-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C15H11Cl2N3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
| Standard InChI Key | TUDXTQPXQRSCBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Structural Features
The compound’s molecular formula is C₁₅H₁₁Cl₂N₃O₂, with a molecular weight of 336.17 g/mol . Its structure includes:
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A 1,3,4-oxadiazole core (a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom).
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A 3-chlorophenyl group substituted with a 4-chlorobenzyl ether moiety, creating a bifunctional aromatic system.
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An amine group at the 2-position of the oxadiazole ring, enabling potential hydrogen bonding interactions.
The SMILES notation NC1=NN=C(C2=CC=C(OCC3=CC=C(Cl)C=C3)C(Cl)=C2)O1 and InChIKey TUDXTQPXQRSCBW-UHFFFAOYSA-N provide precise structural identification .
Key Functional Groups and Reactivity
The compound’s reactivity is influenced by:
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Electron-withdrawing chlorine atoms on both phenyl rings, which enhance the ring’s electrophilicity.
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Ether linkage between the chlorobenzyl and chlorophenyl groups, contributing to stability and lipophilicity.
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Amine group at the oxadiazole’s 2-position, enabling further derivatization (e.g., acylation, coupling reactions) .
Synthesis and Preparation Methods
General Synthetic Strategies
While no direct protocols for this compound are documented, analogous 1,3,4-oxadiazole derivatives are typically synthesized via:
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Cyclization of semicarbazides or hydrazides with aldehydes or ketones, followed by oxidation .
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Acylthiosemicarbazide cyclization using oxidizing agents like iodine or 1,3-dibromo-5,5-dimethylhydantoin .
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Coupling reactions involving isocyanates, acid chlorides, or thiocyanates to functionalize the oxadiazole core .
Example Synthesis Pathway (Inferred from Analogous Compounds)
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Step 1: Prepare 4-chlorophenylacetic acid or related precursor.
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Step 2: React with semicarbazide in the presence of a dehydrating agent (e.g., POCl₃ or EDC·HCl) .
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Step 3: Introduce the 4-chlorobenzyl ether group via nucleophilic substitution or alkylation.
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Step 4: Purify using column chromatography or crystallization.
Optimized Reaction Conditions
Mechanistic Insights
Potential mechanisms include:
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Protein kinase inhibition: Disruption of signaling pathways (e.g., EGFR, PI3K/AKT) .
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DNA intercalation: Stabilizing topoisomerase-DNA complexes, causing replication errors .
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Antioxidant effects: Neutralizing reactive oxygen species (ROS) in cancer microenvironments.
Applications in Medicinal Chemistry
Challenges and Limitations
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Synthetic complexity: Multi-step synthesis and low yields for halogenated derivatives .
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Toxicity concerns: Chlorine substituents may require optimization to reduce off-target effects.
Comparative Analysis with Structural Analogs
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